3-(4-Ethylphenyl)-3-pentanol

Description

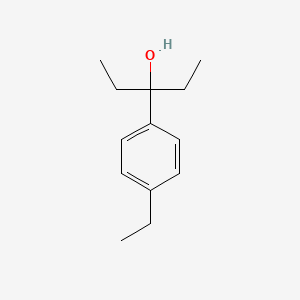

3-(4-Ethylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone (5-carbon chain) with a hydroxyl group (-OH) and a 4-ethylphenyl substituent attached to the third carbon. The ethyl group on the para position of the phenyl ring distinguishes it from other substituted phenyl-pentanol derivatives.

Properties

IUPAC Name |

3-(4-ethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-11-7-9-12(10-8-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPYQMPVKCBUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-pentanol typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-ethylbromobenzene with magnesium in anhydrous ether. This forms 4-ethylphenylmagnesium bromide.

Addition Reaction: The Grignard reagent is then reacted with pentanal in an anhydrous ether solution, leading to the formation of this compound after hydrolysis.

The reaction conditions for the Grignard reaction include maintaining an anhydrous environment and controlling the temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Bulk Handling of Reagents: Using large quantities of 4-ethylbromobenzene, magnesium, and pentanal.

Automated Reaction Systems: Employing automated systems to control reaction conditions precisely.

Purification: Utilizing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-(4-Ethylphenyl)-3-pentanone or 3-(4-Ethylphenyl)pentanoic acid.

Reduction: Formation of 3-(4-Ethylphenyl)pentane.

Substitution: Formation of halogenated derivatives such as 4-bromo-3-(4-ethylphenyl)-3-pentanol.

Scientific Research Applications

3-(4-Ethylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-3-pentanols

The following table compares key properties of 3-(4-Ethylphenyl)-3-pentanol with structurally related compounds:

Key Observations:

- Substituent Effects: The 4-ethylphenyl group in this compound provides steric bulk and hydrophobicity compared to smaller substituents (e.g., methoxy or chlorine). This may influence solubility and reactivity in organic reactions.

- Bioactivity: 3-Pentanol (unsubstituted) is known to elicit induced resistance in plants against pathogens at 1 mM concentrations, but substituted analogs like 3-(4-Chlorophenyl)-2-methyl-3-pentanol may require structural optimization for similar effects .

Functional Group Variations

Ketones vs. Alcohols

- 2-Butanone: A ketone analog, 2-butanone, shows higher efficacy in inducing systemic acquired resistance (SAR) in plants at 10 nM compared to 3-pentanol (1 mM) . This highlights the role of functional groups (ketone vs. alcohol) in bioactivity.

- 3-Pentanone: Oxidation product of 3-pentanol; used as an OH tracer in atmospheric studies with minimal interference in PTR-MS measurements .

Deuterated Analogs

- Butanol-d9: A deuterated alcohol, butanol-d9, serves as a superior OH tracer in atmospheric chemistry due to its resistance to interference and precise OH radical measurement .

Atmospheric Chemistry

- 3-Pentanol and 3-Pentanone: Used as OH radical tracers in smog chamber experiments. 3-Pentanol exhibits slight interference at m/z 71, while 3-pentanone is more reliable .

Biological Activity

3-(4-Ethylphenyl)-3-pentanol is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure

The chemical formula for this compound is C13H18O, characterized by a pentanol backbone with a 4-ethylphenyl substituent. The presence of a hydroxyl group (-OH) makes it a secondary alcohol, which plays a critical role in its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

-

Grignard Reaction :

- Formation of 4-ethylphenylmagnesium bromide from 4-ethylbromobenzene and magnesium in anhydrous ether.

- Reaction with pentanal to produce the desired alcohol after hydrolysis.

-

Reaction Conditions :

- Anhydrous environment and controlled temperature to minimize side reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction can modulate enzyme kinetics and lead to altered metabolic pathways.

- Receptor Binding : The phenyl ring interacts with hydrophobic pockets in proteins, affecting their function and potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

-

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various phenolic compounds highlighted that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL. The mechanism was attributed to membrane disruption and interference with cellular respiration. -

Anti-inflammatory Research

In a controlled experiment involving lipopolysaccharide (LPS) induced inflammation in macrophages, treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory therapeutic agent .

Data Table: Biological Activity Overview

| Activity Type | Effect Observed | Concentration (mg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | 0.5 | Membrane disruption |

| Antimicrobial | Inhibition of Escherichia coli | 0.5 | Interference with respiration |

| Anti-inflammatory | Reduction in TNF-alpha production | Varies | Cytokine inhibition |

| Anti-inflammatory | Decrease in IL-6 levels | Varies | Cytokine inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.